physical and chemical properties of N,1-dimethylpyrrolidin-3-amine
physical and chemical properties of N,1-dimethylpyrrolidin-3-amine
An In-depth Technical Guide to N,1-Dimethylpyrrolidin-3-amine
Introduction: Unveiling a Versatile Heterocyclic Building Block
N,1-dimethylpyrrolidin-3-amine is a disubstituted pyrrolidine, a five-membered saturated nitrogen heterocycle. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs, owing to its ability to explore three-dimensional chemical space effectively.[1][2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N,1-dimethylpyrrolidin-3-amine, offering critical insights for researchers in drug discovery and chemical synthesis. Its structure features two basic nitrogen centers—a tertiary amine within the pyrrolidine ring and a secondary amine at the 3-position—conferring unique chemical reactivity and potential for diverse functionalization. This document will serve as a technical resource, detailing its core properties, synthetic considerations, analytical characterization, and safety protocols.
Nomenclature and Identification
The compound is systematically named N,1-dimethylpyrrolidin-3-amine. The '1' designates the nitrogen atom of the pyrrolidine ring, while the 'N' refers to the exocyclic nitrogen of the amine group at the 3-position. It is crucial to distinguish this from its isomer, N,N-dimethylpyrrolidin-3-amine, which contains a tertiary exocyclic amine.
Caption: 2D structure of N,1-dimethylpyrrolidin-3-amine.
PART 1: Physicochemical Properties
The physicochemical properties of a compound are foundational to its application, influencing its solubility, membrane permeability, and formulation characteristics. N,1-dimethylpyrrolidin-3-amine is typically encountered as a liquid at room temperature.[3] As a chiral molecule, it can exist as (R) and (S) enantiomers or as a racemic mixture.
Data Summary
The following table summarizes the key physical and chemical identifiers for N,1-dimethylpyrrolidin-3-amine and its related isomers. This consolidation allows for rapid comparison and verification of material specifications.
| Property | Value | Source(s) |
| IUPAC Name | N,1-dimethylpyrrolidin-3-amine | [4] |
| Molecular Formula | C₆H₁₄N₂ | [4][5] |
| Molecular Weight | 114.19 g/mol | [4][5] |
| CAS Number | 64021-83-6 (unspecified stereochemistry) | [4] |
| 792970-21-9 ((R)-enantiomer) | [6] | |
| 132883-44-4 ((S)-enantiomer) | [5][7] | |
| Physical Form | Liquid | [3] |
| Boiling Point | ~160-164 °C at 760 mmHg | [3] |
| Density | ~0.899 g/mL at 25 °C | |
| Refractive Index (n20/D) | ~1.4650 | |
| Topological Polar Surface Area | 15.3 Ų | [4][8] |
| InChIKey | CZGIEJXGCLWRPY-UHFFFAOYSA-N | [4] |
PART 2: Chemical Properties and Reactivity
The reactivity of N,1-dimethylpyrrolidin-3-amine is dominated by its two nitrogen centers. Understanding their relative basicity and nucleophilicity is key to predicting its behavior in chemical reactions.
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Basicity : Both the ring (tertiary) and exocyclic (secondary) amines are basic and can be protonated to form hydrochloride salts.[9] The exocyclic secondary amine is generally more sterically accessible and is the primary site for many reactions.
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Nucleophilicity : The secondary amine is a potent nucleophile, readily participating in reactions such as:
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Acylation : Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation : Reaction with alkyl halides to form tertiary amines.
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Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.[10]
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-
Coordination Chemistry : The presence of two nitrogen atoms allows N,1-dimethylpyrrolidin-3-amine to act as a bidentate ligand in the formation of metal complexes.
The pyrrolidine ring is generally stable, but harsh oxidizing conditions can lead to ring-opening or other degradation pathways.
PART 3: Role in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a cornerstone of modern drug design. Its non-planar, puckered conformation provides an excellent framework for creating molecules with specific three-dimensional geometries that can lead to high-affinity interactions with biological targets like enzymes and receptors.[2]
N,1-dimethylpyrrolidin-3-amine serves as a versatile building block, offering multiple points for chemical diversification. The secondary amine provides a convenient handle for attaching various functional groups or linking to other molecular fragments.
Caption: General workflow for synthesis via reductive amination.
Experimental Protocol: Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols outline the expected spectroscopic signatures.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective : To confirm the molecular structure and assess purity.
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Methodology :
-
Prepare a sample by dissolving ~5-10 mg of N,1-dimethylpyrrolidin-3-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
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To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H signal should disappear or significantly diminish due to proton-deuterium exchange. [11]* Expected ¹H NMR Data :
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A singlet corresponding to the three protons of the N1-methyl group.
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A singlet or doublet corresponding to the three protons of the exocyclic N-methyl group.
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A broad singlet for the N-H proton, which will exchange with D₂O. [11] * A series of multiplets for the seven protons on the pyrrolidine ring.
-
-
Expected ¹³C NMR Data :
-
Two distinct signals in the aliphatic region for the two N-methyl carbons.
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Four signals corresponding to the carbons of the pyrrolidine ring. Carbons adjacent to nitrogen atoms will be deshielded and appear further downfield. [11] 2. Infrared (IR) Spectroscopy
-
-
Objective : To identify key functional groups.
-
Methodology :
-
Acquire an IR spectrum using a neat liquid sample between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
-
Expected Data :
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N-H Stretch : A single, moderate-to-weak band in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine. [12]The absence of a second band in this region rules out a primary amine.
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C-H Stretch : Bands just below 3000 cm⁻¹ for aliphatic C-H bonds.
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C-N Stretch : Medium to weak bands in the 1250–1020 cm⁻¹ region for the aliphatic C-N bonds. [12] 3. Mass Spectrometry (MS)
-
-
Objective : To determine the molecular weight and fragmentation pattern.
-
Methodology :
-
Introduce the sample into a mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
-
Expected Data :
-
Molecular Ion (M⁺) : According to the Nitrogen Rule, a compound with an even number of nitrogen atoms (like N,1-dimethylpyrrolidin-3-amine) should have an even nominal molecular weight. The molecular ion peak is expected at m/z = 114. [11] * Fragmentation : Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to characteristic fragment ions.
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PART 5: Safety and Handling
Proper handling of N,1-dimethylpyrrolidin-3-amine is critical to ensure laboratory safety. It is classified as a hazardous substance.
-
Hazard Identification :
-
Recommended Handling Procedures :
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [13][14][15] 2. Ventilation : Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors. [14] 3. Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. [14]Keep away from sources of ignition. [15] 4. Spill Response : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. [14] 5. First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [13][14] * Skin : Remove contaminated clothing and rinse skin immediately with plenty of water for at least 15 minutes. Seek medical attention. [13][14] * Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [13][14] * Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention. [13][14]
-
-
References
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Pharmaffiliates. (3R)-N,1-dimethylpyrrolidin-3-amine | 792970-21-9. Pharmaffiliates. [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
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Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Future Journal of Pharmaceutical Sciences. [Link]
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